molecular formula C20H19N5O3 B2806091 N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-16-9

N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2806091
CAS No.: 946279-16-9
M. Wt: 377.404
InChI Key: BLWQPWXMFIMCSL-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles. The triazine structure is a six-membered ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazine derivatives has been reported in the literature . They can be synthesized through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Triazines are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study demonstrated the synthesis of novel compounds derived from N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, exploring their potential as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and exhibited analgesic and anti-inflammatory activities, suggesting their utility in medical research for drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

  • Another study focused on synthesizing heterocycles related to carbendazim, including derivatives of the this compound. These compounds exhibited antitumor activities against pancreatic tumor cells in vitro and in animal models. The study highlighted the diverse potential of these compounds in cancer therapy (Remers, Iyengar, Dorr, Wisner, & Bates, 2015).

Antimicrobial Activity

  • Research into the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, potentially derived from or related to this compound, indicated moderate to good antimicrobial activities against various bacterial and fungal strains, highlighting the compound's relevance in the development of new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Inhibitory Effects on Enzymatic Activity

Future Directions

Triazines have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others . Therefore, the future research directions could involve exploring these biological activities further and developing new triazine derivatives with enhanced properties.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-16-9-5-6-14(12-16)13-21-18(26)17-19(27)25-11-10-24(20(25)23-22-17)15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWQPWXMFIMCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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